3-Bromo-2,5,6-trifluorobenzoic acid CAS number and properties
3-Bromo-2,5,6-trifluorobenzoic acid CAS number and properties
An In-depth Technical Guide to 3-Bromo-2,5,6-trifluorobenzoic acid
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2,5,6-trifluorobenzoic acid (CAS No. 118829-12-2), a halogenated aromatic carboxylic acid of significant interest to the chemical and pharmaceutical industries. This document details its physicochemical properties, safety and handling protocols, plausible synthetic routes, and its applications as a versatile building block in medicinal chemistry and materials science. The unique substitution pattern of bromine and fluorine atoms on the benzene ring imparts specific reactivity and properties, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and methodologies.
Chemical Identity and Physicochemical Properties
3-Bromo-2,5,6-trifluorobenzoic acid is a solid, crystalline compound. Its identity and core properties are summarized below. The strategic placement of three electron-withdrawing fluorine atoms and a bromine atom significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.
| Property | Value | Source(s) |
| CAS Number | 118829-12-2 | |
| Molecular Formula | C₇H₂BrF₃O₂ | [1][2][3] |
| Molecular Weight | 254.99 g/mol | [1][2][3] |
| Appearance | Powder / Solid | |
| Melting Point | 114-118 °C | |
| InChI Key | IKADJZHHXKPMAH-UHFFFAOYSA-N | |
| Storage Conditions | Room Temperature; for long-term storage, keep sealed in a dry, 2-8°C environment. |
Safety and Handling
Due to its chemical nature, 3-Bromo-2,5,6-trifluorobenzoic acid must be handled with appropriate care in a laboratory setting. It is classified as an irritant and is harmful if swallowed.
GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation.[4][5][6] |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[4][5][6] |
| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation.[4][7] |
Recommended Handling and First Aid Protocols
Adherence to standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles compliant with EN 166.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[6]
-
Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[6]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[4][7] If dust formation is significant, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[6]
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[4][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.[4][6][7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention if you feel unwell.[7]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[7]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides, hydrogen bromide, and hydrogen fluoride.[7]
Synthetic Pathways and Methodologies
Proposed Synthetic Workflow: Hydrolysis of 3-Bromo-2,5,6-trifluorobenzonitrile
The most direct approach involves the synthesis and subsequent hydrolysis of 3-Bromo-2,5,6-trifluorobenzonitrile. This multi-step process leverages standard transformations in aromatic chemistry.
Caption: Proposed synthetic workflow for 3-Bromo-2,5,6-trifluorobenzoic acid.
Experimental Protocol (Hypothetical)
This protocol is a representative example and requires optimization for safety and yield.
Step 1: Synthesis of 3-Bromo-2,5,6-trifluorobenzonitrile (Intermediate)
-
Starting Material: A suitably substituted and commercially available tetrafluorobenzene derivative would be the logical starting point. For this proposed route, we begin with 1-Bromo-4-nitro-2,3,5,6-tetrafluorobenzene.
-
Reaction: In a flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting material in a polar aprotic solvent like DMF or DMSO.
-
Reagent Addition: Add sodium cyanide (NaCN) or copper(I) cyanide (CuCN). The use of CuCN often requires higher temperatures but can be more effective for aryl halides.
-
Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress should be monitored by TLC or GC-MS. The cyanation reaction involves a nucleophilic aromatic substitution (SₙAr), where the cyanide ion displaces the nitro group, which is an excellent leaving group activated by the fluorine atoms.
-
Workup: After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude nitrile intermediate.
-
Purification: The crude product is purified via column chromatography or recrystallization.
Step 2: Hydrolysis to 3-Bromo-2,5,6-trifluorobenzoic acid
-
Setup: The purified 3-Bromo-2,5,6-trifluorobenzonitrile is placed in a round-bottom flask.
-
Hydrolysis: A mixture of concentrated sulfuric acid and water (e.g., 70% H₂SO₄) is added.[8] The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).[8] The nitrile group is hydrolyzed first to an amide and then to the carboxylic acid, releasing ammonia (as ammonium sulfate).
-
Isolation: The reaction mixture is cooled and poured onto ice. The resulting precipitate is the crude benzoic acid product.
-
Purification: The solid is collected by filtration, washed with cold water to remove residual acid, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final, high-purity product.
Applications in Research and Drug Development
Halogenated benzoic acids are critical building blocks in modern chemistry. The specific arrangement of bromo- and trifluoro-substituents in this molecule provides a unique combination of steric and electronic properties that chemists can exploit.
Role as a Pharmaceutical Intermediate
The presence of a trifluoromethyl (-CF₃) group is a common feature in many modern pharmaceuticals.[9] This group can enhance metabolic stability, increase lipophilicity (which can improve cell membrane permeability), and alter the pKa of nearby functional groups, all of which can positively impact the pharmacokinetic and pharmacodynamic profile of a drug candidate.[9][10]
-
Scaffold for API Synthesis: This compound serves as a scaffold. The carboxylic acid group can be readily converted into esters, amides, or other functional groups. The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon-based substituents.
-
Bioisosteric Replacement: In drug design, fluorine atoms are often used as bioisosteres for hydrogen atoms to block metabolic oxidation sites or to fine-tune binding interactions with protein targets.
Applications in Agrochemicals and Materials Science
Similar to pharmaceuticals, the development of advanced herbicides and pesticides often utilizes fluorinated intermediates to enhance efficacy and environmental stability.[10] In materials science, such compounds can be used to synthesize specialized polymers and coatings with enhanced thermal stability and chemical resistance.[10]
Caption: Logic of application for 3-Bromo-2,5,6-trifluorobenzoic acid.
Conclusion
3-Bromo-2,5,6-trifluorobenzoic acid is a highly functionalized chemical intermediate with significant potential in synthetic chemistry. Its well-defined structure, characterized by multiple halogen substituents, offers a platform for creating diverse and complex molecules. While its handling requires adherence to strict safety protocols due to its irritant nature, its utility as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is clear. The methodologies and insights provided in this guide aim to equip researchers and developers with the foundational knowledge required to effectively and safely utilize this versatile compound in their work.
References
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LookChem. Fluorine-Containing Benzoic Acid. [Link]
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PubChem. 3-Bromo-5-chloro-2-fluorobenzoic acid. [Link]
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Fisher Scientific. 3-Bromo-2,4,5-trifluorobenzoic acid - SAFETY DATA SHEET. [Link]
- Google Patents.
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MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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